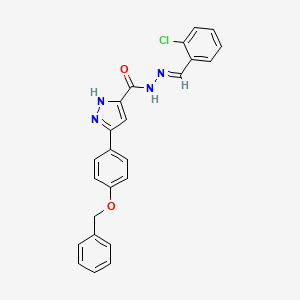![molecular formula C14H13N5O5 B11689624 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11689624.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-1,3-benzodioxol-5-ilmetiliden]-3-(3,5-dihidroxi-1,2,4-triazin-6-il)propanohidrazida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de benzodioxol, un anillo de triazina y un enlace de hidrazida, lo que lo convierte en un tema de interés en química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-1,3-benzodioxol-5-ilmetiliden]-3-(3,5-dihidroxi-1,2,4-triazin-6-il)propanohidrazida normalmente implica la condensación de 1,3-benzodioxol-5-carbaldehído con 3-(3,5-dihidroxi-1,2,4-triazin-6-il)propanohidrazida en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en un solvente como etanol o metanol, manteniendo la temperatura entre 50-80°C para facilitar el proceso de condensación.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de solventes y reactivos de calidad industrial y el empleo de reactores de flujo continuo para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-1,3-benzodioxol-5-ilmetiliden]-3-(3,5-dihidroxi-1,2,4-triazin-6-il)propanohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los anillos de benzodioxol y triazina pueden participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrófila.
Principales productos
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Introducción de átomos de halógeno u otros grupos funcionales.
Aplicaciones en investigación científica
N'-[(E)-1,3-benzodioxol-5-ilmetiliden]-3-(3,5-dihidroxi-1,2,4-triazin-6-il)propanohidrazida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas o ligando en ensayos bioquímicos.
Medicina: Se explora su potencial como agente anticancerígeno y antimicrobiano.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Aplicaciones Científicas De Investigación
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-1,3-benzodioxol-5-ilmetiliden]-3-(3,5-dihidroxi-1,2,4-triazin-6-il)propanohidrazida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo hidrazida del compuesto puede formar enlaces de hidrógeno con sitios activos, mientras que los anillos de benzodioxol y triazina proporcionan estabilidad estructural y facilitan la unión. Esta interacción puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-1,3-benzodioxol-5-ilmetiliden]-2-clorobenzohidrazida
- N'-[(E)-1,3-benzodioxol-5-ilmetiliden]-2-propanamina
Unicidad
N'-[(E)-1,3-benzodioxol-5-ilmetiliden]-3-(3,5-dihidroxi-1,2,4-triazin-6-il)propanohidrazida es única debido a su combinación de un anillo de benzodioxol y un anillo de triazina unidos por un grupo hidrazida
Propiedades
Fórmula molecular |
C14H13N5O5 |
|---|---|
Peso molecular |
331.28 g/mol |
Nombre IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide |
InChI |
InChI=1S/C14H13N5O5/c20-12(4-2-9-13(21)16-14(22)19-17-9)18-15-6-8-1-3-10-11(5-8)24-7-23-10/h1,3,5-6H,2,4,7H2,(H,18,20)(H2,16,19,21,22)/b15-6+ |
Clave InChI |
NGRIMGBKWOVVBY-GIDUJCDVSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC3=NNC(=O)NC3=O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)
![Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11689554.png)
![2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11689565.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689573.png)

![N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11689590.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689602.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689613.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689622.png)
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689635.png)
![(2Z,5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11689640.png)
![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11689646.png)

